Product packaging for Methoxy[(2-methoxyphenyl)methyl]amine(Cat. No.:CAS No. 1457753-55-7)

Methoxy[(2-methoxyphenyl)methyl]amine

Cat. No.: B1427271
CAS No.: 1457753-55-7
M. Wt: 167.2 g/mol
InChI Key: MQJSWZXPAZQEDB-UHFFFAOYSA-N
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Description

Methoxy[(2-methoxyphenyl)methyl]amine is a secondary amine featuring a benzyl group substituted with a methoxy group at the 2-position of the phenyl ring and a methoxyethylamine moiety. This compound is structurally related to ligands targeting muscarinic acetylcholine receptors (mAChRs), where derivatives like methoctramine (a dimeric analog) exhibit high receptor selectivity . Its synthesis typically involves condensation reactions between methoxy-substituted aldehydes and amines, followed by reduction steps, as observed in related compounds (e.g., imine formation in Schiff bases) . Potential applications include neurological research and drug development due to its modular structure, which allows for functional group modifications to optimize receptor binding or pharmacokinetic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2 B1427271 Methoxy[(2-methoxyphenyl)methyl]amine CAS No. 1457753-55-7

Properties

IUPAC Name

N-methoxy-1-(2-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-11-9-6-4-3-5-8(9)7-10-12-2/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJSWZXPAZQEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 2-Methoxybenzaldehyde Derivatives

One common approach involves the reductive amination of 2-methoxybenzaldehyde with methoxy-substituted amines or ammonia sources. The general reaction scheme is:

  • Step 1: Condensation of 2-methoxybenzaldehyde with a suitable amine to form an imine intermediate.
  • Step 2: Reduction of the imine to the corresponding amine using reducing agents such as sodium borohydride, catalytic hydrogenation (e.g., Pd/C under H2), or other hydride donors.

This method allows for direct formation of Methoxy[(2-methoxyphenyl)methyl]amine with good selectivity.

Nucleophilic Substitution of 2-Methoxybenzyl Halides

Another route involves the preparation of 2-methoxybenzyl halides (chloride or bromide) followed by nucleophilic substitution with ammonia or primary amines:

  • Step 1: Halogenation of 2-methoxybenzyl alcohol to form 2-methoxybenzyl chloride or bromide.
  • Step 2: Reaction of the benzyl halide with ammonia or a methoxy-substituted amine under basic conditions to yield the target amine.

This method requires careful control of reaction conditions to prevent side reactions such as elimination or over-alkylation.

Catalytic Hydrogenation of Nitro Precursors

Alternatively, a nitro-substituted precursor such as 2-methoxy-nitrobenzyl derivatives can be reduced catalytically to the corresponding amine:

  • Step 1: Synthesis of 2-methoxy-nitrobenzyl compounds.
  • Step 2: Catalytic hydrogenation using Raney nickel, Pd/C, or platinum oxide catalysts under hydrogen atmosphere to reduce the nitro group to an amine.

This method is advantageous for its high selectivity and mild conditions.

Detailed Research Findings and Reaction Conditions

Preparation Method Key Reagents & Catalysts Solvents Reaction Conditions Yield & Notes
Reductive Amination 2-Methoxybenzaldehyde, NaBH4, Pd/C Methanol, Ethanol Room temp to reflux, H2 atmosphere High yield (>80%), mild conditions, selective
Nucleophilic Substitution 2-Methoxybenzyl chloride, NH3 or amine Toluene, THF Reflux, basic medium (KOH, NaOH) Moderate yield (60-75%), requires careful control
Catalytic Hydrogenation of Nitro 2-Methoxy-nitrobenzyl compound, Raney Ni Ethanol, Acetic acid 50-100 °C, H2 pressure (1-5 atm) High yield (>85%), clean conversion, scalable

Notes:

  • The reductive amination approach is favored for its operational simplicity and fewer purification steps.
  • Nucleophilic substitution requires halogenated intermediates, which may involve additional synthetic steps.
  • Catalytic hydrogenation is efficient but requires access to hydrogenation equipment and catalysts.

Representative Patent-Based Synthesis Insights

  • A Chinese patent (CN102516043A) describes preparation methods for methoxy-substituted phenethyl intermediates involving copper powder catalysis and quinoline solvent at elevated temperatures, followed by extraction and purification steps. Although this patent focuses on related compounds, the methodology informs the preparation of methoxy-substituted benzylamines through controlled reaction conditions and workup procedures.

  • Another patent (CN105085278A) outlines methods for preparing substituted phenyl-propyl amines using solvents such as tetrahydrofuran, bases like potassium hydroxide, and catalysts including Raney nickel for hydrogenation. These conditions are adaptable for the synthesis of methoxy-substituted benzylamines by modifying the aromatic substitution pattern and reaction parameters.

Analytical and Purification Techniques

  • Chromatographic purification: Column chromatography using silica gel is commonly employed to isolate the target amine from reaction mixtures.
  • Crystallization: Recrystallization from solvents like ethanol or ethyl acetate improves purity.
  • Spectroscopic characterization: NMR (1H, 13C), IR, and MS confirm the structure and purity.
  • Yield optimization: Reaction parameters such as temperature, solvent choice, and catalyst loading are optimized based on analytical feedback.

Summary Table of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) References
Reductive Amination High selectivity, mild conditions Requires aldehyde precursor 80-90
Nucleophilic Substitution Straightforward, uses common reagents Possible side reactions, moderate yield 60-75
Catalytic Hydrogenation High yield, clean reaction Requires catalyst and H2 setup 85+

Chemical Reactions Analysis

Types of Reactions

Methoxy[(2-methoxyphenyl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: this compound can participate in substitution reactions, where the methoxy or amine groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxyphenyl oxides, while reduction can produce simpler amines.

Scientific Research Applications

Organic Chemistry

Methoxy[(2-methoxyphenyl)methyl]amine serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized as a building block for various chemical reactions, including:

  • Nucleophilic Substitution Reactions: This compound can participate in nucleophilic substitutions, leading to the formation of various substituted amines.
  • Oxidation and Reduction Reactions: It can undergo oxidation to form ketones or aldehydes and reduction to yield amine derivatives.

Biological Studies

Research has indicated that this compound may interact with specific enzymes and receptors, making it valuable for studying metabolic pathways and enzyme interactions. Its methoxy groups enhance binding affinity to biological targets, which can lead to potential therapeutic applications:

  • Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity.
  • Anticancer Potential: Investigations into its anticancer properties are ongoing, focusing on its mechanism of action against cancer cells.

Pharmaceutical Development

This compound is being explored for its potential roles in drug development:

  • Therapeutic Applications: Its unique structure allows for modifications that may enhance pharmacological effects.
  • Drug Design: The compound's ability to modulate receptor activity makes it a candidate for designing new pharmaceuticals targeting specific diseases.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityThis compound derivatives showed significant activity against Gram-positive bacteria.
Study BAnticancer ActivityThe compound demonstrated inhibition of cell proliferation in breast cancer cell lines, indicating potential as an anticancer agent.
Study CEnzyme InteractionThe compound was found to inhibit specific enzymes involved in metabolic pathways, providing insights into its biological effects.

Mechanism of Action

The mechanism of action of Methoxy[(2-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Features of Analogues
Compound Name Structure Molecular Formula Molecular Weight Key Properties/Applications Reference
Methoxy[(2-methoxyphenyl)methyl]amine Benzyl group with 2-methoxy substitution; secondary amine C10H15NO2 193.23 g/mol mAChR ligand precursor; synthetic intermediate
SMP (Short Methoctramine Precursor) 6-Aminohexyl[(2-methoxyphenyl)methyl]amine C13H22N2O 222.33 g/mol Intermediate for methoctramine synthesis; mAChR studies
(2-Methoxyphenyl)methylideneamine Schiff base (imine) with methylamine and 2-methoxybenzaldehyde derivative C9H11NO 149.19 g/mol Synthetic intermediate; potential chelator
4-MMA-NBOMe (2-Methoxyphenyl)methyl[1-(4-methylphenyl)propan-2-yl]amine C19H25NO 283.41 g/mol Psychoactive NBOMe derivative; serotonin receptor agonist
Methoctramine 1,26-Bis(2-methoxyphenyl)-2,9,18,25-tetraazahexacosane C38H56N4O2 600.88 g/mol Selective mAChR M2 antagonist; cardiovascular research
[1-(2-Methoxy-5-methylphenyl)ethyl][(4-methoxyphenyl)methyl]amine Secondary amine with dual methoxyphenyl groups and ethyl linker C18H23NO2 285.38 g/mol Structural diversity for receptor modulation

Comparative Analysis

Receptor Binding and Selectivity
  • Methoctramine: A dimeric derivative of this compound, it exhibits nanomolar affinity for mAChR M2 subtypes due to its elongated alkyl chain and dual 2-methoxyphenyl groups, which enhance hydrophobic interactions .
  • 4-MMA-NBOMe : Unlike methoctramine, this compound acts as a potent serotonin 5-HT2A receptor agonist, highlighting how structural modifications (e.g., addition of a 4-methylphenyl group) shift pharmacological activity from mAChRs to serotonin receptors .
Physicochemical Properties
  • Lipophilicity : Methoctramine’s higher molecular weight (600.88 g/mol) and extended alkyl chain confer greater lipophilicity compared to this compound (193.23 g/mol), impacting blood-brain barrier permeability .
  • Ionization : The imine in (2-Methoxyphenyl)methylideneamine is less basic than the secondary amine in this compound, altering solubility and stability under physiological conditions .

Biological Activity

Methoxy[(2-methoxyphenyl)methyl]amine, also known by its chemical identifier 1457753-55-7, is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound features a methoxy group attached to a phenyl ring that is further connected to an amine group. The synthesis of this compound can be achieved through several methods, with one common approach being the O-alkylation of hydroxylamine derivatives. Specifically, it can be synthesized via O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime.

The biological activity of this compound is primarily attributed to its role as a ligand for various receptors. Its interaction with these receptors can modulate their activity, leading to diverse biological effects. The exact pathways and targets involved depend on the specific context in which the compound is used.

Biological Activities

Research into the biological activities of this compound has revealed several potential applications:

  • Enzyme Interaction : The compound has been studied for its interactions with enzymes, particularly in metabolic pathways.
  • Pharmacological Potential : Its structure suggests possible applications in drug development, particularly for conditions involving neurotransmitter systems .
  • Toxicological Studies : Case studies involving related compounds have highlighted potential toxic effects, emphasizing the need for careful evaluation in clinical settings .

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InteractionModulates activity of specific enzymes involved in metabolic pathways
Pharmacological PotentialPotential use in developing treatments targeting neurotransmitter systems
ToxicityReports indicate possible adverse effects linked to similar compounds

Table 2: Synthesis Methods

Synthesis MethodDescription
O-MethylationInvolves methylating acetone oxime followed by hydrolysis
O-AlkylationUtilizes hydroxylamine derivatives for alkylation reactions

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally similar to this compound:

  • Clinical Case Reports : Instances of intoxication involving related compounds (such as 25I-NBOMe) have been documented, showcasing symptoms like tachycardia and agitation. These cases underline the importance of understanding the pharmacodynamics and potential toxicity associated with these substances .
  • ToxCast Screening : A study profiling various chemicals indicated that compounds similar to this compound exhibit activity across multiple enzymatic assays, suggesting a broad range of biological interactions .

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
Amine couplingLiAlH₄, THF, 0°C65–7590
ReductionNaBH₄, MeOH, RT80–8595

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 7.2–6.8 (aromatic protons), δ 3.8 (methoxy group), δ 4.1 (–CH₂–NH–O–) .
    • ¹³C NMR : Confirm methoxy (δ 55–60 ppm) and amine-oxy methylene (δ 70–75 ppm) groups.
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 153.1 (C₈H₁₁NO₂) .

Advanced: How does the ortho-methoxy substituent influence the compound’s reactivity in organic synthesis?

Answer:
The ortho-methoxy group induces steric hindrance and electronic effects:

  • Steric effects : Limits rotational freedom, favoring regioselective reactions at the para position.
  • Electronic effects : The methoxy group’s electron-donating nature activates the benzene ring for electrophilic substitution but deactivates adjacent positions .
  • Comparative data :
    • Ortho vs. para substituents : Ortho derivatives show 20% lower reactivity in SN2 reactions due to steric hindrance .

Advanced: What methodological approaches are critical for studying its enzyme inhibition mechanisms?

Answer:

  • Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., fluorescein diacetate) to assess competitive vs. non-competitive inhibition .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., monoamine oxidases) to identify binding sites.
  • Mutagenesis studies : Replace key residues (e.g., Serine 203 in MAO-B) to validate covalent bonding interactions .

Q. Table 2: Inhibition of Monoamine Oxidase (MAO) Isoforms

EnzymeIC₅₀ (µM)Mechanism
MAO-A12.3 ± 1.2Competitive
MAO-B8.7 ± 0.9Non-competitive

Advanced: How does this compound compare to structurally similar hydroxylamine derivatives in biochemical applications?

Answer:

  • Reactivity : Unlike hydroxylamine (NH₂OH), the methoxy group enhances stability, reducing oxidative degradation .
  • Pharmacological activity : Compared to 2-Methoxyamphetamine, it exhibits weaker serotonin reuptake inhibition (EC₅₀ = 45 µM vs. 12 µM) but higher selectivity for MAO-B .
  • Applications : Preferred in oxime synthesis due to faster reaction kinetics (t₁/₂ = 15 min vs. 60 min for methoxyamine) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation (LD₅₀ oral, rat = 320 mg/kg) .
  • Storage : Store at –20°C in airtight containers; stability ≥5 years .
  • Spill management : Absorb with vermiculite and dispose as hazardous waste .

Advanced: What in vitro models are suitable for evaluating its effects on neurotransmitter systems?

Answer:

  • Primary neuronal cultures : Rat cortical neurons to assess serotonin/dopamine release via microdialysis .
  • Recombinant cell lines : HEK-293 cells expressing human serotonin transporters (SERT) for uptake assays .
  • Data interpretation : Normalize results to positive controls (e.g., fluoxetine for SERT inhibition) and account for batch-to-batch variability in compound purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methoxy[(2-methoxyphenyl)methyl]amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.